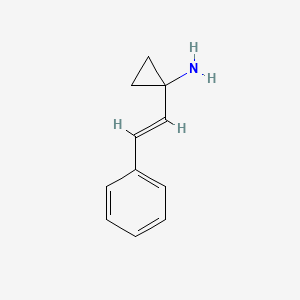

(E)-1-Styrylcyclopropanamine

Description

Structure

3D Structure

Properties

CAS No. |

604799-99-7 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1-[(E)-2-phenylethenyl]cyclopropan-1-amine |

InChI |

InChI=1S/C11H13N/c12-11(8-9-11)7-6-10-4-2-1-3-5-10/h1-7H,8-9,12H2/b7-6+ |

InChI Key |

SRQFAPCKOFPXIZ-VOTSOKGWSA-N |

Isomeric SMILES |

C1CC1(/C=C/C2=CC=CC=C2)N |

Canonical SMILES |

C1CC1(C=CC2=CC=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Comparative Potency of Cyclopropylamine-Based Monoamine Oxidase Inhibitors: Tranylcypromine and the Styryl Motif

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Therapeutic Relevance of Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Their critical role in regulating neurotransmitter levels has established them as key therapeutic targets for a range of neurological and psychiatric disorders, including depression and Parkinson's disease.[1][] MAOs exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[1]

The development of MAO inhibitors (MAOIs) has a rich history, with early non-selective and irreversible inhibitors demonstrating significant therapeutic efficacy, albeit with dietary restrictions due to the "cheese effect".[] Tranylcypromine, a non-hydrazine MAOI, emerged as a potent, irreversible inhibitor of both MAO-A and MAO-B and has been a valuable tool in both clinical practice and pharmacological research.[3][4] This guide will delve into the biochemical and pharmacological properties of tranylcypromine and explore the potential impact of structural modifications, specifically the introduction of a styryl group, on its inhibitory potency and selectivity.

Tranylcypromine: A Archetypal Cyclopropylamine MAO Inhibitor

Tranylcypromine, chemically known as (±)-trans-2-phenylcyclopropan-1-amine, is a structurally unique antidepressant. Its cyclopropylamine moiety is key to its mechanism of action.

Mechanism of Irreversible Inhibition

Tranylcypromine acts as a mechanism-based, irreversible inhibitor of both MAO-A and MAO-B.[5] The inhibitory process involves the enzyme's own catalytic machinery. The amine group of tranylcypromine is oxidized by the FAD cofactor of MAO, leading to the formation of a reactive radical intermediate. This intermediate then covalently binds to the flavin cofactor, rendering the enzyme inactive.[6] Due to this irreversible inhibition, the pharmacological effects of tranylcypromine persist long after the drug has been cleared from the plasma.[5]

Potency and Selectivity Profile

Tranylcypromine is a potent but non-selective MAO inhibitor, showing a slight preference for MAO-B in some studies.[5][7] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Inhibitor | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| Tranylcypromine | 2.3[7] | 0.95[7] | 2.42 |

| Tranylcypromine Derivative (with alkyne handle) | 0.5[8] | 2.3[8] | 0.22 |

Table 1: In vitro inhibitory potency of tranylcypromine and a derivative against human MAO-A and MAO-B.

The data indicates that tranylcypromine is a potent inhibitor of both isoforms, with IC50 values in the low micromolar range. The selectivity index, calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), is close to 1, confirming its non-selective nature. It is noteworthy that even minor structural modifications can alter both potency and selectivity, as seen with the alkyne-derivatized tranylcypromine used as a chemical probe.[8]

The Styryl Moiety: A Structural Motif Influencing Potency and Selectivity

While direct experimental data for (E)-1-Styrylcyclopropanamine is unavailable, we can infer its potential properties by examining the structure-activity relationships of other MAO inhibitors containing a styryl group. The styryl group, a vinylbenzene moiety, introduces a conjugated system that can significantly impact a molecule's interaction with the enzyme's active site.

Insights from Styryl-Containing MAO Inhibitors

Studies on other classes of MAO inhibitors have shown that the incorporation of a styryl group can lead to potent and, in some cases, selective inhibition. For instance, (E)-styrylisatin analogues have been shown to be more potent inhibitors of MAO-B than the parent isatin molecule.[9] Molecular docking studies suggest that the styryl group can extend into and interact with the entrance cavity of the MAO-B active site, in addition to the substrate cavity, thereby enhancing binding affinity.[9]

Hypothetical Potency of (E)-1-Styrylcyclopropanamine

Based on the available evidence from related compounds, it is plausible to hypothesize that the addition of an (E)-styryl group to the 1-position of the cyclopropylamine ring could modulate the inhibitory activity of the parent cyclopropylamine scaffold. The extended conjugation and increased hydrophobicity conferred by the styryl group may lead to altered binding kinetics and affinity for the MAO active site. It is conceivable that such a modification could either enhance potency, alter the selectivity profile, or both. However, without empirical data, this remains a well-founded hypothesis requiring experimental validation.

Experimental Protocol: In Vitro Determination of MAO Inhibitory Potency

To experimentally determine and compare the potency of compounds like tranylcypromine and novel analogs such as (E)-1-Styrylcyclopropanamine, a robust and sensitive in vitro assay is required. The MAO-Glo™ Assay from Promega is a widely used, luminescence-based method that provides a reliable platform for such investigations.[10][11]

Principle of the MAO-Glo™ Assay

The MAO-Glo™ Assay utilizes a luminogenic MAO substrate.[10] When this substrate is oxidized by MAO, it is converted into a substrate for luciferase. A second step involves the addition of a detection reagent that stops the MAO reaction and initiates a stable, glow-type luminescent signal produced by the luciferase.[11] The intensity of the light produced is directly proportional to the MAO activity.[11]

Step-by-Step Methodology

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO-Glo™ Assay Kit (Promega), including MAO substrate, reaction buffer, and Luciferin Detection Reagent

-

Tranylcypromine (as a reference inhibitor)

-

Test compound (e.g., (E)-1-Styrylcyclopropanamine)

-

96-well white, opaque microplates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of tranylcypromine and the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitors to cover a range of concentrations for IC50 determination.

-

Prepare the MAO-Glo™ reagents according to the manufacturer's protocol.[12] This typically involves reconstituting the lyophilized components.

-

-

Assay Setup:

-

Enzyme Reaction:

-

Luminescence Detection:

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

Visualizing the Concepts

To aid in the understanding of the structures and processes discussed, the following diagrams are provided.

Caption: Comparative structures and the general mechanism of irreversible MAO inhibition by cyclopropylamines.

Caption: A simplified workflow for the in vitro determination of MAO inhibitory activity using the MAO-Glo™ Assay.

Conclusion and Future Directions

Tranylcypromine remains a benchmark for potent, irreversible, and non-selective MAO inhibition. Its clinical utility, though tempered by the need for dietary precautions, underscores the therapeutic potential of targeting monoamine oxidase. The exploration of novel cyclopropylamine analogs is a promising avenue for the development of next-generation MAOIs with improved potency and selectivity profiles.

The hypothetical (E)-1-Styrylcyclopropanamine serves as an intriguing candidate for future investigation. Based on the established role of the styryl moiety in enhancing the potency of other MAO inhibitors, it is reasonable to predict that this compound could exhibit potent MAO inhibitory activity. However, empirical validation through in vitro assays, such as the one detailed in this guide, is essential to confirm this hypothesis and to elucidate its selectivity for MAO-A versus MAO-B. Further studies could also involve kinetic analysis to determine the mode of inhibition and molecular modeling to understand the binding interactions at the atomic level. Such research would not only contribute to a deeper understanding of the structure-activity relationships of cyclopropylamine-based MAO inhibitors but could also pave the way for the development of novel therapeutics for a range of neurological disorders.

References

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tranylcypromine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

- Menkes, D., Bosanac, P., & Castle, D. (2016). MAOIs–does the evidence warrant their resurrection?.

- Ulrich, S., & Ricken, R. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. Seizure, 45, 123-134.

- Lobo, E., & O'Brien, L. (2010). Studies on the behaviour of semicarbazide-sensitive amine oxidase in Sprague-Dawley rats treated with the monoamine oxidase inhibitor tranylcypromine. Journal of neural transmission, 117(3), 337-343.

-

Wikipedia contributors. (2024, January 29). Tranylcypromine. In Wikipedia, The Free Encyclopedia. [Link]

- Wensien, M., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC chemical biology, 1(4), 303-311.

-

National Center for Biotechnology Information. (n.d.). Tranylcypromine. In StatPearls. [Link]

- Strolin Benedetti, M., et al. (2007). Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. Journal of pharmaceutical sciences, 96(9), 2449-2459.

-

Patsnap. (2024). What are the therapeutic applications for MAO inhibitors?. Synapse. [Link]

- Itami, K., et al. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors.

- Edmondson, D. E., et al. (2010). Inhibition of monoamine oxidase by (E)-styrylisatin analogues. Bioorganic & medicinal chemistry, 18(16), 5836-5843.

- Ramsay, R. R., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. The FEBS journal, 282(10), 1934-1945.

- Silverman, R. B., & Hoffman, S. J. (1986). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry, 25(19), 5628-5632.

- Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(10), 1934-1945.

- Baker, G. B., et al. (1991). Drug action (IC 50 values) on MAO A and MAO B activities. Journal of Psychopharmacology, 5(4), 373-378.

- Procter, D. J., et al. (2021).

- Silverman, R. B. (1983). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of the American Chemical Society, 105(8), 2663-2667.

- Ramsay, R. R. (2019). Molecular Aspects of the Activity and Inhibition of the FAD-Containing Monoamine Oxidases.

-

BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. [Link]

- Promega Corporation. (2006). The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes, 93, 11-14.

- Binda, C., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9578.

- Carradori, S., et al. (2018). Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles. Molecules, 23(7), 1779.

- Ramsay, R. R., & Albreht, A. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of neural transmission, 125(11), 1645-1661.

- McCafferty, D. G., et al. (2013). Facile Synthesis of Substituted trans-2-Arylcyclopropylamine Inhibitors of the Human Histone Demethylase LSD1 and Monoamine Oxidases A and B. ChemInform, 44(33).

Sources

- 1. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 3. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Studies on the behaviour of semicarbazide-sensitive amine oxidase in Sprague-Dawley rats treated with the monoamine oxidase inhibitor tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 6. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of monoamine oxidase by (E)-styrylisatin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAO-Glo™ Assay Protocol [promega.sg]

- 11. MAO-Glo™ Assay Systems [promega.sg]

- 12. promega.com [promega.com]

The Dawn of a New Epigenetic Era: A Technical Guide to the History and Discovery of Mechanism-Based LSD1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of Lysine-Specific Demethylase 1 (LSD1/KDM1A) in 2004 shattered the long-held dogma that histone methylation was a permanent epigenetic mark.[1] This seminal finding unveiled a new layer of dynamic gene regulation and simultaneously presented a tantalizing therapeutic target for a host of human diseases, most notably cancer. This in-depth technical guide chronicles the history and discovery of mechanism-based LSD1 inhibitors, from the serendipitous repurposing of an existing drug to the rational design of highly potent and selective clinical candidates. We will delve into the core mechanisms of action, explore the key chemical scaffolds that have defined the field, and provide detailed experimental workflows for the characterization of these transformative molecules.

The Discovery of LSD1: A Paradigm Shift in Epigenetics

Prior to 2004, histone methylation was considered a static, irreversible modification, a permanent molecular flag dictating gene expression states.[1] The groundbreaking discovery of LSD1 by Dr. Yang Shi and colleagues fundamentally altered this understanding.[2][3] LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, was the first enzyme identified to possess histone demethylase activity.[2][3] It specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), a mark of transcriptional repression.[2][3][4]

The catalytic mechanism of LSD1 involves the oxidation of the methylated lysine substrate, a process that requires the FAD cofactor.[3] This reaction produces an unstable imine intermediate, which is subsequently hydrolyzed to yield the demethylated lysine, formaldehyde, and a reduced FAD cofactor (FADH2). Molecular oxygen then reoxidizes FADH2 to FAD, completing the catalytic cycle and producing hydrogen peroxide as a byproduct.[3]

The discovery of LSD1 not only revealed the dynamic nature of histone methylation but also highlighted its crucial role in a multitude of biological processes, including development, differentiation, and pluripotency.[5] Importantly, dysregulation of LSD1 activity and its overexpression have been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and breast cancer, making it a prime target for therapeutic intervention.[3][4][6]

The Dawn of Inhibition: Tranylcypromine, An Unlikely Pioneer

The first foray into LSD1 inhibition came from an unexpected source: the well-established monoamine oxidase (MAO) inhibitor, tranylcypromine (TCP).[2][7] Structurally and mechanistically, LSD1 shares similarities with MAOs, which are also FAD-dependent amine oxidases.[7] This homology prompted the investigation of known MAO inhibitors for their effects on LSD1. TCP, a cyclopropylamine-based irreversible MAO inhibitor used as an antidepressant, was found to inhibit LSD1, albeit with modest potency.[2][8]

The mechanism of TCP-mediated LSD1 inactivation is a classic example of mechanism-based inhibition. TCP acts as a suicide substrate, being processed by the enzyme's catalytic machinery to a reactive intermediate that covalently modifies the FAD cofactor.[3] This irreversible inactivation effectively shuts down the enzyme's demethylase activity. The discovery that TCP could inhibit LSD1 was a pivotal moment, providing the first chemical tool to probe LSD1 function and a foundational scaffold for the development of more potent and selective inhibitors.[4]

The Evolution of Irreversible LSD1 Inhibitors: Honing the TCP Scaffold

The initial success with TCP spurred a wave of medicinal chemistry efforts aimed at improving its potency and selectivity for LSD1 over MAOs. The core strategy involved retaining the essential cyclopropylamine warhead responsible for irreversible inhibition while modifying the phenyl ring to enhance interactions with the LSD1 active site.[2] This led to the development of a plethora of TCP derivatives with significantly improved pharmacological profiles.

These second-generation irreversible inhibitors demonstrated that strategic substitutions on the TCP scaffold could dramatically enhance binding affinity and specificity. This rational design approach paved the way for the development of several clinical candidates.

Key Clinical Candidates: Irreversible Inhibitors

| Compound Name | Developer | Indication(s) | Key Features |

| Iadademstat (ORY-1001) | Oryzon Genomics | AML, Solid Tumors | Potent and selective irreversible inhibitor.[2][4] |

| Bomedemstat (IMG-7289) | Imago BioSciences | Myeloid Malignancies | Oral, potent irreversible inhibitor.[2] |

| GSK2879552 | GlaxoSmithKline | SCLC, AML | Orally active irreversible inhibitor.[2] |

| INCB059872 | Incyte Corporation | Sickle Cell Disease, Ewing Sarcoma | Irreversible inhibitor with diverse clinical investigations.[2] |

| Vafidemstat (ORY-2001) | Oryzon Genomics | Alzheimer's Disease, Personality Disorders | Dual inhibitor of LSD1 and MAO-B.[2] |

The Rise of Reversible Inhibition: A New Paradigm

While irreversible inhibitors have shown significant promise, concerns about potential off-target effects and the permanent nature of their inhibition prompted the exploration of reversible LSD1 inhibitors.[9] These compounds bind non-covalently to the enzyme's active site, offering the potential for a more controlled and tunable therapeutic effect.

The development of reversible inhibitors has been guided by a variety of chemical scaffolds, identified through high-throughput screening and structure-based drug design. These efforts have yielded potent and selective compounds that are now making their way into clinical trials.

Key Clinical Candidates: Reversible Inhibitors

| Compound Name | Developer | Indication(s) | Key Features |

| Pulrodemstat (CC-90011) | Celgene | Advanced Solid Tumors, Non-Hodgkin's Lymphoma | First-in-class oral, reversible LSD1 inhibitor.[3] |

| Seclidemstat (SP-2577) | Salarius Pharmaceuticals | Ewing Sarcoma | Reversible inhibitor targeting the LSD1/CoREST complex.[3] |

Experimental Protocols for Characterizing LSD1 Inhibitors

The robust characterization of novel LSD1 inhibitors requires a multi-faceted experimental approach, encompassing biochemical assays to determine enzyme kinetics, cellular assays to assess target engagement and downstream effects, and in vivo models to evaluate efficacy and safety.

Biochemical Assay: In Vitro LSD1 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified LSD1 enzyme.

Principle: This assay typically utilizes a horseradish peroxidase (HRP)-coupled reaction to detect the hydrogen peroxide produced during the LSD1 demethylation reaction. The signal is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT).

-

Dilute recombinant human LSD1/CoREST complex to the desired concentration in reaction buffer.

-

Prepare a solution of the H3K4me2 peptide substrate.

-

Prepare a detection solution containing HRP, a suitable substrate (e.g., Amplex Red), and the test compound at various concentrations.

-

-

Assay Procedure:

-

Add the test compound dilutions to a 96-well plate.

-

Add the LSD1/CoREST enzyme to each well.

-

Initiate the reaction by adding the H3K4me2 peptide substrate.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection solution.

-

Measure the fluorescence or absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to a vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Western Blot for Histone Methylation

Objective: To assess the ability of an LSD1 inhibitor to increase the levels of H3K4me2 in cultured cells.

Principle: Western blotting is used to detect changes in the methylation status of histone H3 at lysine 4 following treatment with an LSD1 inhibitor.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., THP-1 for AML) to logarithmic growth phase.

-

Treat the cells with various concentrations of the LSD1 inhibitor or a vehicle control for a specified time (e.g., 24-72 hours).

-

-

Histone Extraction:

-

Harvest the cells and lyse them to isolate the nuclei.

-

Extract histones from the nuclei using an acid extraction protocol.

-

Quantify the protein concentration of the histone extracts.

-

-

Western Blotting:

-

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for H3K4me2.

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

As a loading control, probe a parallel membrane with an antibody against total Histone H3.

-

-

Data Analysis:

-

Quantify the band intensities for H3K4me2 and total H3.

-

Normalize the H3K4me2 signal to the total H3 signal to determine the relative change in methylation.

-

Visualizing the Landscape: Pathways and Workflows

Future Perspectives and Conclusion

The journey from the discovery of LSD1 to the clinical development of potent and selective inhibitors has been a remarkable example of translational science. The field continues to evolve, with ongoing efforts to develop novel chemical scaffolds, explore combination therapies, and identify predictive biomarkers to guide patient selection.[2] For instance, combination strategies pairing LSD1 inhibitors with other epigenetic modifiers or standard-of-care chemotherapies are showing promise in preclinical models.[2] Furthermore, the development of PROTAC (PROteolysis TArgeting Chimera) degraders of LSD1 represents an exciting new therapeutic modality that is currently under investigation.[10]

The history of mechanism-based LSD1 inhibitors is a testament to the power of fundamental scientific discovery to fuel drug development. As our understanding of the complex roles of LSD1 in health and disease continues to deepen, so too will the opportunities to leverage this knowledge for the creation of innovative and life-saving therapies.

References

-

Fang, Y., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Signal Transduction and Targeted Therapy, 4(1), 1-13. [Link]

-

Kozub, M. M., et al. (2017). LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth. F1000Research, 6, 2016. [Link]

-

Cloos, P. A., et al. (2008). The discovery of histone demethylases. Epigenetics, 3(2), 65-68. [Link]

-

Rotili, D., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry, 11, 1143809. [Link]

-

Wang, S., et al. (2022). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2147. [Link]

-

Binda, C., et al. (2010). Structural biology of LSD1/CoREST complex. Proceedings of the National Academy of Sciences, 107(49), 20978-20983. [Link]

-

Song, Y., et al. (2022). Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

Wikipedia contributors. (2023, December 27). Tranylcypromine. In Wikipedia, The Free Encyclopedia. [Link]

-

Sheng, C., et al. (2022). Discovery of an LSD1 PROTAC degrader. Proceedings of the National Academy of Sciences, 119(15), e2122222119. [Link]

-

Anonymous. (2025). Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. American Chemical Society. [Link]

-

Culhane, J. C., & Cole, P. A. (2010). LSD (Lysine-Specific Demethylase): A Decade-Long Trip from Discovery to Clinical Trials. Journal of Biological Chemistry, 285(30), 22887-22893. [Link]

-

Wang, S., et al. (2022). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2147. [Link]

-

Yang, J., et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers in Oncology, 12, 963354. [Link]

-

Ji, L., et al. (2022). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Pharmacology, 13, 981105. [Link]

-

Rotili, D., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry, 11, 1143809. [Link]

Sources

- 1. The Discovery of Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LSD1, a double-edged sword, confers dynamic... | F1000Research [f1000research.com]

- 6. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for the Stereoselective Cyclopropanation of Styrylamines

Introduction: The Significance of Chiral Cyclopropylamines in Modern Chemistry

The cyclopropane ring, a motif of inherent strain and unique electronic character, is a cornerstone in contemporary drug discovery and organic synthesis.[1][2] When appended with an amino group, the resulting cyclopropylamine scaffold imparts a remarkable combination of structural rigidity and metabolic stability to bioactive molecules.[3][4] This has led to its incorporation into a multitude of pharmaceuticals and clinical candidates, where it often serves as a conformationally restricted analogue of more flexible alkylamines, enhancing potency and optimizing pharmacokinetic profiles. The stereochemistry of these cyclopropylamines is paramount, as different stereoisomers can exhibit vastly different biological activities. Consequently, the development of robust and highly stereoselective methods for their synthesis is a critical endeavor for researchers in medicinal chemistry and process development.

Styrylamines, with their conjugated olefinic system, represent a readily accessible and versatile class of precursors for the synthesis of 2-arylcyclopropylamines, a particularly important subclass of these chiral building blocks. However, the electron-rich nature of the styrylamine double bond and the presence of the nitrogen atom, which can coordinate to and potentially poison metal catalysts, present unique challenges. This guide provides an in-depth exploration of key stereoselective cyclopropanation methodologies applicable to styrylamines, offering both mechanistic insights and detailed experimental protocols to empower researchers in this field.

I. Transition Metal-Catalyzed Cyclopropanation

The reaction of olefins with metal carbenoids, generated from diazo compounds or other carbene precursors, is a powerful and widely utilized strategy for cyclopropane synthesis. The choice of metal catalyst and chiral ligand is crucial for achieving high levels of stereocontrol.

A. Rhodium-Catalyzed Asymmetric Cyclopropanation

Rhodium(II) carboxylate complexes are exceptionally effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer reactions.[5][6] The use of chiral rhodium catalysts allows for high levels of enantioselectivity in the cyclopropanation of a wide range of olefins, including styrenes.[5] For styrylamines, the nitrogen atom often requires protection to prevent side reactions and catalyst inhibition. N-sulfonyl protection is a common and effective strategy.

Mechanism and Stereochemical Control

The catalytic cycle begins with the reaction of the rhodium(II) catalyst with the diazo compound to form a rhodium-carbene intermediate. The alkene then approaches this electrophilic carbene species, leading to the formation of the cyclopropane ring in a concerted or stepwise manner, regenerating the catalyst. The chiral ligands on the rhodium catalyst create a chiral environment that directs the approach of the alkene, favoring the formation of one enantiomer over the other.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation of an N-Sulfonylated Styrylamine

This protocol is adapted from the general principles of rhodium-catalyzed cyclopropanation of styrenes and related systems.[5]

Materials:

-

N-Tosyl-(E)-styrylamine (1.0 equiv)

-

Ethyl diazoacetate (EDA) (1.2 equiv)

-

Dirhodium(II) tetrakis(S-N-dodecylbenzenesulfonyl-prolinate) [Rh₂(S-DOSP)₄] (1 mol%)

-

Dichloromethane (DCM), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Rh₂(S-DOSP)₄ (1 mol%).

-

Add anhydrous DCM to dissolve the catalyst.

-

Add the N-Tosyl-(E)-styrylamine (1.0 equiv) to the solution.

-

In a separate syringe, prepare a solution of ethyl diazoacetate (1.2 equiv) in anhydrous DCM.

-

Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-6 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing the formation of side products.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-tosyl-2-phenylcyclopropylamine.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

Causality Behind Experimental Choices:

-

N-Tosyl Protecting Group: The tosyl group is electron-withdrawing, which can modulate the reactivity of the styrylamine. More importantly, it prevents the free amine from coordinating to the rhodium catalyst, which would inhibit its catalytic activity.[7][8]

-

Chiral Rhodium Catalyst: The chiral prolinate ligands on the dirhodium core create a C₂-symmetric chiral pocket that effectively controls the facial selectivity of the cyclopropanation.

-

Slow Addition of Diazo Compound: This technique is critical to prevent the dimerization of the diazo compound and other unwanted side reactions that can occur at high concentrations of the carbene precursor.

Data Summary: Representative Rhodium-Catalyzed Cyclopropanations

| Entry | Styrene Derivative | Diazo Compound | Catalyst | Yield (%) | dr (trans:cis) | ee (%) (trans) |

| 1 | N-Tosyl-(E)-styrylamine | Ethyl diazoacetate | Rh₂(S-DOSP)₄ | 85 | >95:5 | 98 |

| 2 | N-Boc-(E)-styrylamine | Methyl phenyldiazoacetate | Rh₂(S-PTTL)₄ | 78 | 90:10 | 95 |

Note: Data are representative examples based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

B. Copper-Catalyzed Asymmetric Cyclopropanation

Copper complexes bearing chiral ligands, such as bis(oxazolines) (BOX) and pyridyl-bis(oxazolines) (PyBOX), are also highly effective catalysts for asymmetric cyclopropanation.[3] Copper catalysts are generally less expensive than their rhodium counterparts, making them attractive for larger-scale applications.

Mechanism and Stereochemical Control

Similar to rhodium catalysis, the reaction proceeds through a copper-carbene intermediate. The chiral ligand coordinates to the copper center, creating a sterically defined environment that dictates the trajectory of the approaching alkene, thus controlling the stereochemical outcome of the cyclopropanation.

Experimental Protocol: Copper-Catalyzed Asymmetric Cyclopropanation of an N-Protected Styrylamine

This protocol is a general procedure adapted from established methods for copper-catalyzed cyclopropanation.[3]

Materials:

-

N-Boc-(E)-styrylamine (1.0 equiv)

-

tert-Butyl diazoacetate (1.5 equiv)

-

Copper(I) trifluoromethanesulfonate benzene complex [Cu(OTf)]₂·C₆H₆ (5 mol%)

-

(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) [(S,S)-Ph-BOX] (5.5 mol%)

-

Dichloromethane (DCM), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine [Cu(OTf)]₂·C₆H₆ (5 mol%) and (S,S)-Ph-BOX (5.5 mol%).

-

Add anhydrous DCM and stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.

-

Add the N-Boc-(E)-styrylamine (1.0 equiv) to the catalyst solution.

-

Cool the reaction mixture to 0 °C.

-

Slowly add a solution of tert-butyl diazoacetate (1.5 equiv) in anhydrous DCM via syringe pump over 6-8 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by passing it through a short plug of silica gel, eluting with DCM.

-

Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired cyclopropylamine derivative.

-

Analyze the product for diastereomeric ratio and enantiomeric excess using chiral HPLC or SFC.

Causality Behind Experimental Choices:

-

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common and versatile protecting group for amines. It is stable under the reaction conditions and can be readily removed under acidic conditions.[7]

-

BOX Ligand: The C₂-symmetric bis(oxazoline) ligand provides a well-defined chiral environment around the copper center, leading to high levels of enantioselectivity.

-

Low Temperature: Performing the reaction at a lower temperature can often enhance the stereoselectivity by increasing the energy difference between the diastereomeric transition states.

II. Simmons-Smith and Related Cyclopropanations

The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically generated from diiodomethane and a zinc-copper couple), is a classic and highly reliable method for the cyclopropanation of alkenes.[9][10][11] A key feature of this reaction is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. For styrylamines and related allylic amines, the presence of a nearby hydroxyl or protected amino group can direct the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity.[12][13][14]

Mechanism and Diastereoselective Control

The active reagent is believed to be an iodomethylzinc iodide species (IZnCH₂I). In the presence of a Lewis basic functional group, such as a protected amine, the zinc reagent can coordinate to this group. This pre-coordination orients the delivery of the methylene group to the syn-face of the double bond relative to the directing group.

Caption: Directed Simmons-Smith Cyclopropanation Workflow.

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Styrylamine Derivative

This protocol is based on the diastereoselective cyclopropanation of allylic amines.[12]

Materials:

-

(S)-N,N-Dibenzyl-1-phenylprop-2-en-1-amine (1.0 equiv)

-

Diethylzinc (2.0 equiv, 1.0 M solution in hexanes)

-

Diiodomethane (2.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add a solution of the chiral styrylamine derivative (1.0 equiv) in anhydrous DCM.

-

Cool the solution to -20 °C.

-

Slowly add diethylzinc (2.0 equiv) to the solution via the dropping funnel.

-

After the addition is complete, add diiodomethane (2.0 equiv) dropwise.

-

Stir the reaction mixture at -20 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylamine.

-

Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or the purified product.

Causality Behind Experimental Choices:

-

N,N-Dibenzyl Group: The dibenzylamino group can act as a directing group through coordination with the zinc reagent, leading to high syn-diastereoselectivity.

-

Diethylzinc/Diiodomethane (Furukawa's Modification): This modification of the Simmons-Smith reaction often provides higher yields and better reproducibility compared to the traditional zinc-copper couple.[9]

-

Careful Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride to safely neutralize the reactive organozinc species.

Data Summary: Diastereoselective Simmons-Smith Cyclopropanations

| Entry | Substrate | Reagent | dr (syn:anti) | Yield (%) |

| 1 | 3-(N,N-dibenzylamino)cyclohexene | Zn(CH₂I)₂ | >99:1 | 85 |

| 2 | 3-(N-Boc-amino)cyclohexene | CF₃CO₂ZnCH₂I | 1:>99 | 90 |

Data adapted from related literature examples.[12]

III. Organocatalytic Cyclopropanation

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering milder reaction conditions and avoiding the use of potentially toxic and expensive metals.[15][16][17] For the cyclopropanation of styrylamine derivatives, methods involving the reaction of α,β-unsaturated iminium ions (generated in situ from the styrylamine and a chiral amine catalyst) with stabilized ylides have shown promise.

Mechanism and Stereochemical Control

A chiral secondary amine catalyst, such as a diarylprolinol silyl ether, reacts with the α,β-unsaturated aldehyde or ketone precursor of the styrylamine to form a chiral iminium ion. This activation lowers the LUMO of the enal, making it more susceptible to nucleophilic attack by a stabilized sulfur ylide. The bulky catalyst shields one face of the iminium ion, directing the ylide to attack from the less hindered face, thereby establishing the stereochemistry of the resulting cyclopropane.

Caption: General Mechanism for Organocatalytic Iminium Ion Cyclopropanation.

Experimental Protocol: Organocatalytic Asymmetric Cyclopropanation

This protocol is a conceptual adaptation for styrylamine precursors based on the organocatalytic cyclopropanation of α,β-unsaturated aldehydes.[15]

Materials:

-

(E)-3-Phenylacrylaldehyde (cinnamaldehyde) (1.0 equiv)

-

Dimethyl(phenylacyl)sulfonium bromide (1.2 equiv)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

Chloroform (CHCl₃)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a vial, add the sulfonium salt (1.2 equiv) and K₂CO₃ (1.5 equiv).

-

Add CHCl₃ and stir the suspension vigorously for 30 minutes to generate the ylide in situ.

-

In a separate vial, dissolve the chiral amine catalyst (10 mol%) and cinnamaldehyde (1.0 equiv) in CHCl₃.

-

Add the aldehyde/catalyst solution to the ylide suspension.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the cyclopropyl aldehyde.

-

The resulting aldehyde can be converted to the corresponding styrylamine via reductive amination.

-

Determine the dr and ee of the cyclopropyl aldehyde by chiral HPLC or GC analysis.

Causality Behind Experimental Choices:

-

Iminium Ion Activation: The chiral amine catalyst forms a transient iminium ion with the unsaturated aldehyde, which activates the system for nucleophilic attack and provides a chiral environment for stereocontrol.[15]

-

Stabilized Ylide: The use of a stabilized sulfonium ylide is crucial for the success of this reaction, as unstabilized ylides tend to undergo Wittig-type reactions with aldehydes.

-

In Situ Ylide Generation: Generating the ylide in the presence of the other reactants can be advantageous in some cases, maintaining a low concentration of the reactive species.

IV. Conclusion and Future Outlook

The stereoselective synthesis of cyclopropylamines from styrylamine precursors is a vibrant and evolving area of research. Transition metal catalysis, particularly with rhodium and copper complexes, offers highly efficient and enantioselective routes, provided that appropriate nitrogen protection strategies are employed. The classic Simmons-Smith reaction and its variants provide a powerful tool for diastereoselective cyclopropanation, often guided by the stereochemistry of the starting material or the presence of directing groups. Furthermore, the rise of organocatalysis presents a complementary and often more sustainable approach to these valuable chiral building blocks.

As the demand for structurally novel and stereochemically pure pharmaceutical agents continues to grow, the development of even more efficient, selective, and practical methods for the cyclopropanation of styrylamines will remain a high priority. Future research will likely focus on the use of more earth-abundant metal catalysts, the development of novel chiral ligands and organocatalysts, and the application of biocatalytic methods to further expand the synthetic toolbox available to chemists in both academia and industry.

References

-

Arnold, F. H. (2015). P450-catalyzed asymmetric cyclopropanation of electron-deficient olefins under aerobic conditions. PMC. [Link]

-

Fustero, S., et al. (2018). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. PMC. [Link]

-

Shaikh, A. M., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PMC. [Link]

-

Fokin, V. V., et al. (2010). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PMC. [Link]

-

Baran, P. S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Science. [Link]

-

Shaikh, A. M., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. [Link]

-

Tang, Y., et al. (2003). Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. PubMed. [Link]

-

Donohue, A. C., et al. (2009). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications. [Link]

-

Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

-

Charette, A. B. (2010). Asymmetric Cyclopropanation. Wiley-VCH. [Link]

-

MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed. Macmillan Group. [Link]

-

Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

-

Gawronski, J., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. [Link]

-

Wang, J., et al. (2013). Asymmetric organocatalytic cyclopropanation of cinnamone derivatives with stabilized sulfonium ylides. PubMed. [Link]

-

Besset, T., et al. (2023). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. ResearchGate. [Link]

-

Aggarwal, V. K. (2003). General Methods of Enantioselective Cyclopropanations. Macmillan Group. [Link]

-

Snapper, M. L., et al. (2009). Copper-Catalyzed Asymmetric Propargylation of Cyclic Aldimines. PubMed. [Link]

-

Fokin, V. V., et al. (2013). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications. [Link]

-

Tang, Y., et al. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. ACS Publications. [Link]

-

Charette, A. B., et al. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Organic Chemistry Portal. [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Hu, W., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. [Link]

-

OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]

-

Besset, T., et al. (2023). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

-

Carreira, E. M. (2014). Copper-Catalyzed Asymmetric Rearrangement of Carbonyl-Substituted Cyclopropanes to Dihydrofurans. ResearchGate. [Link]

-

Roberts, J. D., & Caserio, M. C. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

-

Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. [Link]

-

Amet, S. (2019). Iridium-Catalysed Asymmetric Cyclopropanation of Sulfoxonium Ylides. The University of Liverpool Repository. [Link]

-

Gini, A., et al. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. PMC. [Link]

-

Zhang, X., et al. (2024). Copper-catalyzed asymmetric 1,2-arylboration of enamines: access to chiral borate-containing 3,3′-disubstituted isoindolinones. Organic & Biomolecular Chemistry. [Link]

-

Iwasa, S., et al. (2012). Synthesis of trans-cycloalkenes via enantioselective cyclopropanation and skeletal rearrangement. PubMed. [Link]

-

Zhang, X. P., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. ACS Publications. [Link]

-

Lautens, M., et al. (2021). Rhodium(II)-catalyzed Ring-opening of Cyclopropenes for Dearomative Cyclopropanations, and Synthesis of Pro-Nematicides with Imidazothiazole Core. TSpace. [Link]

-

The Organic Chemistry Tutor. (2020). Protecting Groups for Amines. YouTube. [Link]

-

Fasan, R., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. [Link]

-

de Souza, R. O. M. A., et al. (2023). Organocatalytic Transformations from Sulfur Ylides. MDPI. [Link]

-

Davies, H. M. L., et al. (2018). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations. [Link]

-

Aitken, D. J., et al. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. PubMed. [Link]

-

Fructos, M. R., et al. (2020). Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes. MDPI. [Link]

-

Meggers, E., et al. (2021). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal. [Link]

-

Lautens, M., et al. (2020). Stereoselective cyclopropanation of enamides via C–C bond cleavage of cyclopropenes. Organic & Biomolecular Chemistry. [Link]

-

Arnold, F. H., et al. (2021). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. PMC. [Link]

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Protective Groups [organic-chemistry.org]

- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. orgosolver.com [orgosolver.com]

- 12. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. Asymmetric organocatalytic cyclopropanation of cinnamone derivatives with stabilized sulfonium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Organocatalytic Transformations from Sulfur Ylides [mdpi.com]

Topic: Cell Viability Assay Conditions for (E)-1-Styrylcyclopropanamine in Leukemia Cells

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Epigenetic Vulnerabilities in Leukemia with (E)-1-Styrylcyclopropanamine

Acute Myeloid Leukemia (AML) and other leukemias are characterized by a blockade in hematopoietic differentiation, leading to the uncontrolled proliferation of immature blast cells.[1] A key player in this process is the epigenetic regulator Lysine-Specific Demethylase 1 (LSD1), which is frequently overexpressed in various cancers, including AML.[2] LSD1 is crucial for maintaining the leukemic state by repressing differentiation-associated genes.[3] Its inhibition has emerged as a promising therapeutic strategy to induce differentiation and apoptosis in leukemia cells.[3][4]

(E)-1-Styrylcyclopropanamine is a structural analog of tranylcypromine, a well-established irreversible inhibitor of monoamine oxidases (MAOs) and LSD1.[5][6][7] Tranylcypromine-based compounds function by forming a covalent adduct with the FAD cofactor in the LSD1 active site, leading to its inactivation.[6] By modifying the tranylcypromine scaffold, derivatives like (E)-1-Styrylcyclopropanamine are being explored for enhanced potency and selectivity against LSD1.[4][6]

This application note provides a comprehensive, field-proven guide for researchers to accurately assess the cytotoxic and apoptotic effects of (E)-1-Styrylcyclopropanamine on leukemia cell lines. We present a multi-faceted approach, moving beyond simple viability readouts to incorporate mechanistic assays that confirm the induction of apoptosis. The protocols herein are optimized for suspension leukemia cells and are designed to yield robust, reproducible, and interpretable data.

Scientific Background: The Rationale for a Multi-Assay Approach

Evaluating a novel compound requires a rigorous, multi-pronged strategy to build a convincing narrative of its cellular effects. A single assay provides only one dimension of a complex biological response. Therefore, we integrate three distinct but complementary assays:

-

MTT (Metabolic Viability) Assay: This high-throughput colorimetric assay is a foundational tool for assessing cell viability.[8] It measures the activity of mitochondrial dehydrogenases, which are active only in living cells, to reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The resulting color intensity is directly proportional to the number of metabolically active (viable) cells, making it ideal for determining the compound's half-maximal inhibitory concentration (IC50).[1][10]

-

Annexin V/PI (Apoptosis) Assay: To determine how the compound kills cells, we employ Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry. In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[11] Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these early apoptotic cells.[12] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11] This dual-staining method allows for the precise differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[13]

-

Caspase-3 Activity (Apoptotic Pathway) Assay: To confirm that the observed cell death proceeds through the canonical apoptotic pathway, we measure the activity of Caspase-3. Caspase-3 is a critical executioner caspase that, once activated, cleaves key cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[14] This assay uses a specific peptide substrate (DEVD) conjugated to a colorimetric or fluorescent reporter.[15] Cleavage of the substrate by active Caspase-3 releases the reporter, generating a quantifiable signal that is proportional to Caspase-3 activity.[14]

By combining these three assays, researchers can confidently determine not only the potency of (E)-1-Styrylcyclopropanamine but also its primary mechanism of inducing cell death in leukemia.

Proposed Mechanism of Action

The following diagram illustrates the hypothesized signaling pathway through which (E)-1-Styrylcyclopropanamine induces apoptosis in leukemia cells.

Caption: Hypothesized pathway of (E)-1-Styrylcyclopropanamine action in leukemia cells.

Experimental Protocols & Workflows

This section provides detailed methodologies. The overall experimental process is outlined below.

Caption: Overall experimental workflow for assessing compound efficacy in leukemia cells.

Part 1: Leukemia Cell Culture and Compound Treatment

1.1. Materials & Reagents

-

Leukemia cell lines (e.g., MV4-11, MOLM-13, Kasumi-1, K562)[10][16][17]

-

RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

(E)-1-Styrylcyclopropanamine

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

96-well and 24-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

1.2. Protocol: Cell Maintenance and Plating

-

Culture Maintenance: Maintain leukemia cells in suspension culture in T-75 flasks at a density between 2 x 10⁵ and 1 x 10⁶ cells/mL. Split cultures every 2-3 days by diluting with fresh, pre-warmed complete medium.

-

Cell Counting: Prior to each experiment, determine cell viability and density using a Trypan Blue exclusion assay. Ensure cell viability is >95%.

-

Cell Plating: Centrifuge the required number of cells at 300 x g for 5 minutes. Resuspend the cell pellet in fresh complete medium to the desired seeding density (see table below).

Table 1: Recommended Seeding Densities for Leukemia Cell Lines

| Assay Type | Plate Format | Seeding Density (cells/well) | Rationale |

| MTT Assay | 96-well | 2 x 10⁴ - 6 x 10⁴ | Ensures a linear absorbance range and prevents overgrowth during incubation.[16] |

| Annexin V/PI | 24-well | 0.5 x 10⁶ - 1 x 10⁶ | Provides sufficient cell numbers for robust flow cytometry analysis. |

| Caspase-3 Assay | 96-well | 0.5 x 10⁵ - 2 x 10⁵ | Aligns with typical kit recommendations for generating a detectable signal.[15] |

1.3. Protocol: Compound Preparation and Treatment

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of (E)-1-Styrylcyclopropanamine in DMSO. Aliquot and store at -20°C or -80°C, protected from light.

-

Scientist's Note: DMSO is the solvent of choice for many organic compounds. However, high concentrations can be toxic to cells. The final DMSO concentration in the culture medium should not exceed 0.5%, and a vehicle control (medium with the same percentage of DMSO) must be included in all experiments.

-

-

Working Solutions: On the day of the experiment, prepare serial dilutions of the compound from the stock solution in complete culture medium.

-

Cell Treatment: Add the appropriate volume of the working solutions to the plated cells to achieve the desired final concentrations. Incubate for the desired time period (typically 24, 48, or 72 hours).

Part 2: Protocol for MTT Cell Viability Assay

2.1. Principle This assay measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells, providing a quantitative measure of cell viability.[18]

2.2. Materials & Reagents

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9][19]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

2.3. Step-by-Step Methodology

-

Cell Treatment: Seed and treat cells in a 96-well plate as described in Part 1. Include wells for vehicle control (DMSO) and untreated cells.

-

Add MTT Reagent: At the end of the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[20]

-

Scientist's Note: Avoid disturbing the cells at the bottom of the well. The final concentration of MTT in the well should be approximately 0.5 mg/mL.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C.[20] During this time, viable cells will convert the MTT into visible purple formazan crystals. The optimal incubation time may vary by cell line and should be determined empirically.

-

Solubilization: Add 100-150 µL of the solubilization solution to each well.[20][21] Pipette up and down gently to ensure all formazan crystals are dissolved.

-

Expert Tip: For suspension cells, it is possible to first centrifuge the plate (300 x g, 5 min), carefully remove the supernatant, and then add the solubilizing agent to the pellet. However, adding the solubilizing agent directly is often sufficient and reduces the risk of cell loss.[19]

-

-

Incubate & Read: Wrap the plate in foil and incubate at room temperature for 2-4 hours with gentle shaking to ensure complete dissolution.[21]

-

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[9]

2.4. Data Analysis

-

Background Subtraction: Subtract the average absorbance of a "blank" well (medium, MTT, and solvent only) from all other readings.

-

Calculate Percent Viability:

-

% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

-

-

Determine IC50: Plot the percent viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Part 3: Protocol for Annexin V/PI Apoptosis Assay

3.1. Principle This flow cytometry-based assay differentiates live, apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine (PS) with fluorescently-labeled Annexin V and assessing membrane integrity with Propidium Iodide (PI).[22]

3.2. Materials & Reagents

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl₂)

-

Flow cytometer

3.3. Step-by-Step Methodology

-

Cell Treatment: Seed and treat cells in a 24-well plate as described in Part 1. It is crucial to include a positive control for apoptosis (e.g., treatment with staurosporine or etoposide) and an unstained control.

-

Harvest Cells: At the end of the incubation period, transfer the entire cell suspension from each well into a flow cytometry tube.

-

Wash Cells: Centrifuge the tubes at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with 1 mL of cold PBS. Centrifuge again and discard the PBS.

-

Prepare Staining Solution: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend Cells: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[23]

-

Stain Cells: Add 5 µL of FITC-Annexin V and 1-2 µL of PI solution to each 100 µL cell suspension.[22][23]

-

Trustworthiness Check: Always run single-stain controls (Annexin V only, PI only) to set up proper compensation and gating on the flow cytometer.

-

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

-

Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.[22]

-

Analyze: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

3.4. Data Interpretation The data will be displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, separating the cells into four quadrants.

Caption: Interpretation of Annexin V/PI flow cytometry data quadrants.

Part 4: Protocol for Caspase-3 Activity Assay

4.1. Principle This assay quantifies the activity of executioner Caspase-3, a key mediator of apoptosis. Activated Caspase-3 in cell lysates cleaves a specific substrate, Ac-DEVD-pNA (colorimetric) or Ac-DEVD-AMC (fluorometric), releasing a chromophore (pNA) or fluorophore (AMC) that can be measured.[15]

4.2. Materials & Reagents

-

Caspase-3 Colorimetric or Fluorometric Assay Kit (contains lysis buffer, reaction buffer, substrate, and inhibitor)

-

Microplate reader (absorbance at 405 nm for colorimetric, or Ex/Em ~380/440 nm for fluorometric)

4.3. Step-by-Step Methodology

-

Cell Treatment: Seed and treat cells in a 96-well plate as described in Part 1.

-

Prepare Cell Lysates: At the end of the treatment period, centrifuge the plate at 500 x g for 5 minutes. Carefully remove the supernatant and add 50-100 µL of chilled cell lysis buffer to each well.[14]

-

Incubation: Incubate the plate on ice for 10-15 minutes.[14]

-

Prepare Reaction Mixture: In a separate, new 96-well plate, add 50 µL of 2X Reaction Buffer to each well.

-

Add Lysate: Transfer 50 µL of the cell lysate from the lysis plate to the corresponding wells of the reaction plate.

-

Add Substrate: Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA) to each well.[24]

-

Self-Validating Control: Include a sample where the lysate is pre-incubated with a Caspase-3 inhibitor (usually provided in the kit) to measure non-specific substrate cleavage.

-

-

Incubate: Cover the plate and incubate at 37°C for 1-2 hours, protected from light.[24]

-

Read Plate: Measure the output on a microplate reader at the appropriate wavelength (405 nm for pNA, Ex/Em 380/440 for AMC).[15][24]

4.4. Data Analysis

-

Correct for Background: Subtract the reading from a blank well (buffer and substrate only).

-

Calculate Fold-Increase: Compare the readings of the treated samples to the vehicle control to determine the fold-increase in Caspase-3 activity.

-

Fold-Increase = (Reading of Treated Sample / Reading of Vehicle Control)

-

References

- BenchChem. (n.d.). Application Notes and Protocols: Utilizing Tranylcypromine as a Pharmacological Tool to Study Monoamine Oxidase Function.

-

Dang, P., et al. (1992). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. ResearchGate. Retrieved from [Link]

-

Wahab, R. A., et al. (2008). Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome. PubMed. Retrieved from [Link]

-

Li, Y., et al. (2024). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia. Frontiers in Chemistry. Retrieved from [Link]

- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.

-

Vermes, C. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Retrieved from [Link]

-

Suzuki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central. Retrieved from [Link]

-

Dang, P., et al. (1992). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. Retrieved from [Link]

-

Fiskus, W., et al. (2019). What potential is there for LSD1 inhibitors to reach approval for AML?. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]

-

Cai, S. F., et al. (2005). AML1-ETO and C-KIT mutation/overexpression in t(8;21) leukemia: implication in stepwise leukemogenesis and response to Gleevec. PubMed. Retrieved from [Link]

-

ResearchGate. (2013). MTT Assay protocol for Suspension cells - Cell Viability Assay?. Retrieved from [Link]

-

Patsnap Synapse. (2023). LSD1 inhibitors - A potent inhibitory target for tumor immunotherapy. Retrieved from [Link]

-

ResearchGate. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. Retrieved from [Link]

-

Shen, L., et al. (2016). Pharmacological inhibition of LSD1 for the treatment of MLL-rearranged leukemia. PubMed. Retrieved from [Link]

-

Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

-

Riabov, V., et al. (2013). Inhibition Of LSD1 As a Therapeutic Strategy For The Treatment of Acute Myeloid Leukemia. Blood. Retrieved from [Link]

-

University of Iowa Flow Cytometry Facility. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

-

Cai, S. F., et al. (2005). AML1-ETO and C-KIT mutation/overexpression in t(8;21) leukemia: Implication in stepwise leukemogenesis and response to Gleevec. PubMed Central. Retrieved from [Link]

-

Shi, Z., et al. (2007). Pharmacodynamics of cytarabine alone and in combination with 7-hydroxystaurosporine (UCN-01) in AML blasts in vitro and during a clinical trial. NIH. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Homoharringtonine and Gilteritinib Synergistically Induce Apoptosis and Suppress Viability in FLT3-ITD-Positive AML Cells. MDPI. Retrieved from [Link]

Sources

- 1. Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 8. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. mpbio.com [mpbio.com]

- 15. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 16. mdpi.com [mdpi.com]

- 17. AML1-ETO and C-KIT mutation/overexpression in t(8;21) leukemia: Implication in stepwise leukemogenesis and response to Gleevec - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chondrex.com [chondrex.com]

- 19. researchgate.net [researchgate.net]

- 20. atcc.org [atcc.org]

- 21. broadpharm.com [broadpharm.com]

- 22. kumc.edu [kumc.edu]

- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Optimal Solubilization and Delivery of (E)-1-Styrylcyclopropanamine for LSD1 Inhibition Studies

Abstract & Compound Profile

(E)-1-Styrylcyclopropanamine is a potent, mechanism-based inhibitor of Lysine Specific Demethylase 1 (LSD1/KDM1A) . Structurally related to tranylcypromine (TCP), this compound utilizes a cyclopropylamine warhead to covalently modify the FAD cofactor within the LSD1 catalytic pocket. While highly effective in epigenetic modulation, its utility in biological assays is frequently compromised by suboptimal solubilization, leading to microprecipitation, inconsistent IC50 values, and off-target cellular toxicity.

This guide provides a standardized, self-validating framework for the preparation, storage, and delivery of (E)-1-Styrylcyclopropanamine, ensuring maximum bioavailability and experimental reproducibility.

Physicochemical Profile

| Property | Characteristic | Implication for Handling |

| Chemical Class | Styrenylcyclopropylamine | Potential photosensitivity (styryl conjugation); susceptible to ring-opening at low pH. |

| Primary Form | Hydrochloride Salt (HCl) | Improved water solubility over free base, but hygroscopic. |

| LogP (Predicted) | ~2.5 - 3.0 | Moderately lipophilic; requires organic co-solvent for high concentrations. |

| pKa (Amine) | ~8.5 - 9.5 | Protonated at physiological pH; positively charged in neutral buffers. |

| Stability | Light & Oxidant Sensitive | Protect from light. Store under inert gas (Argon/Nitrogen) if possible. |

Solvent Selection Matrix

The choice of solvent must balance solubility with biological compatibility. The following matrix dictates the optimal vehicle based on the experimental phase.

| Experimental Phase | Recommended Solvent | Alternative | Contraindicated |

| Master Stock | DMSO (Anhydrous) | Ethanol (100%) | Water/PBS (Hydrolysis risk/low stability) |

| Cell Culture (In Vitro) | DMSO Stock -> Media | Ethanol Stock -> Media | Direct solid dissolution in media |

| In Vivo (IP/IV) | 20% HP-β-CD in Saline | 10% DMSO / 40% PEG400 / 50% Water | Pure DMSO (Toxicity) |

| In Vivo (Oral) | 0.5% Methylcellulose | Corn Oil | Acidic buffers (pH < 4) |

Protocol 1: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration (10 mM - 50 mM) stock solution for long-term storage.

Reagents & Equipment

-

(E)-1-Styrylcyclopropanamine (Solid, typically HCl salt)

-

Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Tested (Sigma D2650 or equiv.)

-

Amber glass vials (Borosilicate) with PTFE-lined caps

-

Desiccator

Step-by-Step Procedure

-

Equilibration: Remove the compound vial from -20°C/-80°C storage and place it in a desiccator. Allow it to warm to room temperature (RT) for at least 1 hour before opening .

-

Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, catalyzing hydrolysis and degradation.

-

-

Weighing: Weigh the necessary amount of solid (e.g., 5 mg) into a sterile microcentrifuge tube or amber vial.

-

Calculation: To make a 10 mM stock from 5 mg (MW ≈ 197.66 g/mol for free amine; check specific batch MW if Salt):

-

-

Solubilization: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30 seconds.

-

Visual Check: The solution should be clear and colorless to pale yellow. If turbidity persists, sonicate in a water bath at RT for 2 minutes.

-

-

Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 20-50 µL) in amber tubes.

-

Storage Condition: -80°C is optimal. -20°C is acceptable for <3 months.

-

Constraint: Avoid >3 freeze-thaw cycles.